molecular formula C10H12O2 B1612122 2-(2,3-Dihydro-1-benzofuran-4-yl)ethan-1-ol CAS No. 199391-76-9

2-(2,3-Dihydro-1-benzofuran-4-yl)ethan-1-ol

Cat. No. B1612122
M. Wt: 164.2 g/mol
InChI Key: TWWMLCCVWXQLJX-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-4-yl)ethan-1-ol , also known as benzofuran-4-ylethanol , is a heterocyclic compound with a benzofuran ring as its core structure. Benzofuran derivatives are widely distributed in nature and have garnered attention due to their diverse pharmacological activities. These compounds exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

2.

Synthesis Analysis

  • Proton quantum tunneling has been utilized to construct benzofuran rings with high yield and minimal side reactions .

4.

Chemical Reactions Analysis

  • Ring-opening reactions to modify the benzofuran ring .

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWMLCCVWXQLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599075
Record name 2-(2,3-Dihydro-1-benzofuran-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1-benzofuran-4-yl)ethan-1-ol

CAS RN

199391-76-9
Record name 2,3-Dihydro-4-benzofuranethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199391-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dihydro-1-benzofuran-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzofuranethanol, 2,3-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2,3-bis(2-hydroxyethyl)-phenol (1.2 g) and 36% aqueous hydrochloric acid (24 ml) was heated at reflux for 2 h. The mixture was cooled, diluted with water (24 ml) and extracted with ethyl acetate (2×24 ml). The combined extracts were dried (Na2SO4) and the solvent evaporated to give the title compound (1.2 g) as a brown oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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